K777
Overview
Description
K777 is a di-peptide analog that contains an electrophilic vinyl-sulfone moiety. It is a potent, covalent inactivator of cathepsins, which are cysteine proteases. This compound has gained attention for its potential therapeutic applications, particularly in the treatment of viral infections such as COVID-19 .
Preparation Methods
Synthetic Routes and Reaction Conditions
K777 is synthesized through a multi-step process involving the formation of a di-peptide backbone followed by the introduction of the vinyl-sulfone moiety. The synthesis typically involves the use of protecting groups to ensure selective reactions at specific sites on the molecule. The final step involves the deprotection of the intermediate compound to yield this compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The process also involves rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
K777 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The vinyl-sulfone moiety can be reduced to form the corresponding sulfide.
Substitution: This compound can undergo nucleophilic substitution reactions at the vinyl-sulfone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
K777 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of cysteine proteases.
Biology: Investigated for its role in inhibiting cathepsins, which are involved in various cellular processes.
Medicine: Explored as a potential therapeutic agent for diseases such as COVID-19, tuberculosis, African sleeping sickness, Chagas disease, and malaria.
Industry: Utilized in the development of antiviral and antiparasitic drugs
Mechanism of Action
K777 exerts its effects by covalently binding to the active site of cysteine proteases, particularly cathepsins B and L. This binding inactivates the proteases, preventing them from cleaving their substrates. In the context of viral infections, this compound inhibits the processing of viral proteins necessary for viral entry into host cells. This mechanism is particularly relevant for its antiviral activity against SARS-CoV-2, the virus responsible for COVID-19 .
Comparison with Similar Compounds
Similar Compounds
Nafamostat: Another protease inhibitor that blocks viral entry pathways.
E64: A cysteine protease inhibitor with a different mechanism of action.
Leupeptin: A protease inhibitor that targets serine and cysteine proteases.
Uniqueness of K777
This compound is unique due to its potent and selective inhibition of cathepsins B and L. Unlike other protease inhibitors, this compound has shown significant efficacy in reducing viral infectivity without causing toxicity to host cells. This makes it a promising candidate for therapeutic applications, particularly in the treatment of viral infections .
Properties
IUPAC Name |
N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O4S/c1-35-20-22-36(23-21-35)32(38)34-30(25-27-13-7-3-8-14-27)31(37)33-28(18-17-26-11-5-2-6-12-26)19-24-41(39,40)29-15-9-4-10-16-29/h2-16,19,24,28,30H,17-18,20-23,25H2,1H3,(H,33,37)(H,34,38)/b24-19+/t28-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJLQMVZXQKJKB-FPHSVDBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC3=CC=CC=C3)C=CS(=O)(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC3=CC=CC=C3)/C=C/S(=O)(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502960-90-9 | |
Record name | APC-3316 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502960909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | K-777 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/320A4L58IZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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